N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE
Description
N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorinated nitrophenyl group, and a formohydrazido moiety
Properties
IUPAC Name |
N-tert-butyl-2-[2-(4-chloro-3-nitrobenzoyl)hydrazinyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O5/c1-13(2,3)15-11(20)12(21)17-16-10(19)7-4-5-8(14)9(6-7)18(22)23/h4-6H,1-3H3,(H,15,20)(H,16,19)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLQDZWIJJICMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure the consistency and quality of the product. This can include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological system and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-TERT-BUTYL-2-CHLORO-BENZAMIDE
- N- (4-TERT-BUTYL-THIAZOL-2-YL)-2-CHLORO-BENZAMIDE
- 4-TERT-BUTYL-N- (4-CHLORO-2-NITROPHENYL)BENZAMIDE
Uniqueness
N-TERT-BUTYL-2-[(4-CHLORO-3-NITROPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
